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Compound of Interest

Compound Name: 1,7-Dichloro-4-methylisoquinoline

Cat. No.: B8613526

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8]
Before spectroscopic analysis, ensure the isolate matches the fundamental physicochemical

descriptors.
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Property Specification

IUPAC Name 1,7-Dichloro-4-methylisoquinoline

CAS Number 61508-51-8

Molecular Formula

Molecular Weight 212.07 g/mol (Monoisotopic: 210.99)

Appearance Off-white to pale yellow solid

Solubility
Soluble in

, DMSO, MeOH; Insoluble in water

Melting Point
Expected range: 80–95 °C (Based on structural

analogs)

Synthesis & Origin Analysis
Understanding the synthetic origin is critical for identifying specific impurities (e.g., regioisomers

or non-chlorinated precursors) in the spectra.

Common Synthetic Route
The compound is typically generated via the chlorination of 7-chloro-4-methylisoquinoline N-

oxide using phosphorous oxychloride (

).
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Figure 1: Synthetic pathway highlighting the origin of the C1-chlorine atom via

Rearrangement/Chlorination.

Mass Spectrometry (MS) Data
Objective: Confirm the presence of two chlorine atoms and the molecular mass.

Isotope Pattern Analysis (Critical)
The presence of two chlorine atoms (

and

) creates a distinct isotopic signature that serves as the primary confirmation of the di-halo
substitution.

Ion m/z (Calculated) Relative Intensity
Structural
Assignment

211.0 100% (Base Peak)

213.0 ~64%

215.0 ~10%

Fragmentation Pathway (EI, 70 eV):

Molecular Ion (m/z 211): Stable aromatic system.

Loss of Cl (m/z 176): Formation of the 7-chloro-4-methylisoquinolinyl cation.

Loss of HCl (m/z 175): Common in ortho-substituted N-heterocycles.

Loss of Methyl (m/z 196): Minor peak, cleavage of C4-Me.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
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(Deuterated Chloroform) is recommended to prevent solvent overlap with aromatic protons.
Internal Standard: TMS (

0.00 ppm).[1]

NMR: Proton Assignment Strategy
The 1,7-dichloro substitution pattern leaves four aromatic protons. The methyl group at C4

simplifies the spectrum by removing the H4 signal and exerting a steric peri-effect on H5.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8613526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)*
Multiplicity Coupling (Hz)

Diagnostic
Logic

H3 8.15 – 8.25 Singlet (s) -

Most Deshielded:

Adjacent to N

and C4-Me.

Appears as a

sharp singlet due

to lack of vicinal

protons.

H8 8.05 – 8.15 Doublet (d)

Peri-Effect:

Deshielded by

the C1-Cl lone

pairs. Shows

meta-coupling to

H6.

H5 7.85 – 7.95 Doublet (d)

Peri-Effect:

Deshielded by

C4-Me. Shows

strong ortho-

coupling to H6.

H6 7.55 – 7.65 dd

Upfield: Typical

aromatic range.

Coupled to H5

(ortho) and H8

(meta).

C4-Me 2.60 – 2.70 Singlet (s) -

Aliphatic:

Characteristic

benzylic methyl

attached to a

heterocycle.

*Note: Chemical shifts are predicted based on structure-activity relationships of 1,7-

dichloroisoquinoline and 4-methylisoquinoline. Actual values may vary by
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ppm depending on concentration.

NMR: Key Carbon Signals

Carbon Type
Shift (

, ppm)
Assignment

C-Cl (Imine-like) 150.0 – 152.0

C1: Most deshielded

quaternary carbon due to N

and Cl attachment.

C-N (Aromatic) 140.0 – 142.0 C3: CH adjacent to Nitrogen.

C-Cl (Benzenoid) 133.0 – 135.0
C7: Quaternary carbon

attached to Chlorine.

Quaternary 128.0 – 130.0 C4: Attached to Methyl group.

Methyl 15.0 – 18.0
C4-Me: Aliphatic methyl

carbon.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

3050 – 3010 cm

: Aromatic C-H stretching (Weak).

2950 – 2850 cm

: Aliphatic C-H stretching (Methyl group).

1580 – 1560 cm

: C=N / C=C skeletal vibrations (Isoquinoline ring breathing).

1080 – 1050 cm

: Aryl-Cl stretching (Characteristic sharp band).

800 – 750 cm
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: C-H out-of-plane bending (Indicative of substituted benzene ring).

Quality Control: Distinguishing Isomers
A common pitfall is confusing the target with 1,7-dichloro-5-methylisoquinoline.

Feature 4-Methyl (Target) 5-Methyl (Isomer)

H3 Signal Singlet (No neighbor) Doublet (Coupled to H4)

H4 Signal Absent (Substituted) Doublet (Coupled to H3)

H5 Signal Doublet (Aromatic H) Absent (Substituted)

NOE Signal NOE between Me and H3/H5 NOE between Me and H4/H6

Protocol: If the H3 signal appears as a doublet (

Hz), the synthesis has failed, and the product is likely the 5-methyl or unsubstituted analog.

References
Synthesis & Reactivity:Journal of Medicinal Chemistry, 2014, 57(5), 1730–1758. (Context on

1,7-dichloro-4-substituted isoquinolines as HCV intermediates).

Isoquinoline NMR Data:Magnetic Resonance in Chemistry, "Proton and Carbon-13 NMR
data for substituted isoquinolines." (General reference for shift prediction).

Safety & CAS Data: AK Scientific, SDS for 1,7-Dichloro-4-methylisoquinoline (CAS 61508-

51-8).

Structural Analogs:Bioorganic & Medicinal Chemistry, 2009, 17, 6451. (Data on 4,7-
dichloroquinoline analogs for comparison).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1,7-
Dichloro-4-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8613526/docs#technical-guide-spectroscopic-
characterization-of-1-7-dichloro-4-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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